3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
Overview
Description
The compound “3-(2,2-diethoxyethyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole” is a derivative of the triazole class of compounds . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through various methods. One common method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the click chemistry via reaction of an aryl/alkyl halide, alkynes, and NaN3 .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “this compound” would include additional functional groups attached to this triazole core.Chemical Reactions Analysis
Triazoles can undergo various chemical reactions. For instance, the 1,2,4-triazole moiety has been shown to be a useful directing group for Ru-catalyzed C-H arylation . Additionally, triazoles can be transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Mechanism of Action
Future Directions
Given the versatile biological activities of triazoles, there is significant interest in developing new triazole derivatives and studying their potential applications. This includes their potential use in the development of new drugs, given the presence of the triazole nucleus in a number of drug classes .
Properties
IUPAC Name |
3-(2,2-diethoxyethyl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O2S/c1-4-24-15(25-5-2)10-14-21-22-16(23(14)3)26-11-12-7-6-8-13(9-12)17(18,19)20/h6-9,15H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNCTAMUXVGCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=NN=C(N1C)SCC2=CC(=CC=C2)C(F)(F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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